molecular formula C12H15N3OS B10979254 (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(2-methylphenyl)methanone

(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(2-methylphenyl)methanone

Cat. No.: B10979254
M. Wt: 249.33 g/mol
InChI Key: UGRBZLHJNOJEKU-UHFFFAOYSA-N
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Description

The compound (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(2-methylphenyl)methanone is a heterocyclic organic molecule It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the preparation of the thiadiazole ring. Common starting materials include thiosemicarbazide and appropriate aldehydes or ketones.

    Cyclization Reaction: The formation of the thiadiazole ring involves a cyclization reaction. For instance, thiosemicarbazide can react with an aldehyde or ketone under acidic or basic conditions to form the thiadiazole ring.

    Functionalization: The introduction of the amino group at the 5-position and the 2-methylphenyl group at the methanone position can be achieved through various substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring and the thiadiazole ring can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group could lead to the formation of a nitro group, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Antimicrobial Activity: Its structure suggests potential antimicrobial properties, which could be explored in the development of new antibiotics.

Medicine

    Drug Development: Due to its unique structure, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methanone
  • (5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl)(phenyl)methanone
  • (5-amino-1,3,4-thiadiazol-2-yl)(2-methylphenyl)methanone

Uniqueness

The presence of the 2,2-dimethyl group on the thiadiazole ring and the 2-methylphenyl group on the methanone position distinguishes this compound from its analogs. These structural differences can significantly impact its chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-(2-methylphenyl)methanone

InChI

InChI=1S/C12H15N3OS/c1-8-6-4-5-7-9(8)10(16)15-12(2,3)17-11(13)14-15/h4-7H,1-3H3,(H2,13,14)

InChI Key

UGRBZLHJNOJEKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(SC(=N2)N)(C)C

Origin of Product

United States

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